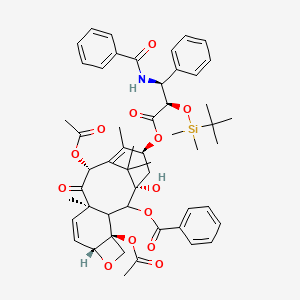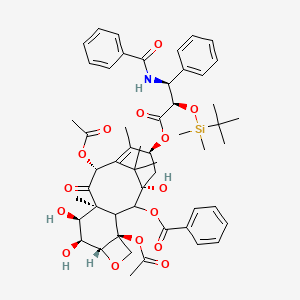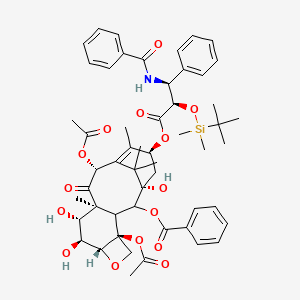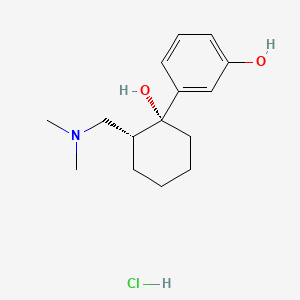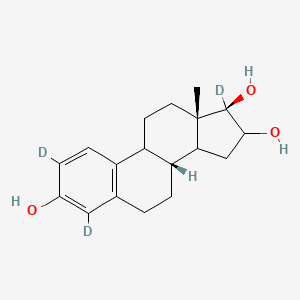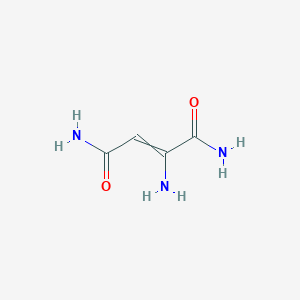
2-アミノ-2-ブテンジアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-butenediamide, also known as diaminobutane or diaminobutylene, is an organic compound with the chemical formula C4H10N2. It is a colorless, odorless, flammable liquid that is widely used in the synthesis of pharmaceuticals and other chemical compounds. It is also used in the production of plastics, resins, and adhesives. 2-Amino-2-butenediamide has a wide range of applications in the fields of medicine, biochemistry, and chemistry.
科学的研究の応用
プロテオミクス研究
2-アミノ-2-ブテンジアミドは、プロテオームの研究を支援する特性により、プロテオミクス研究で使用されています。プロテオームとは、特定の時間にゲノム、細胞、組織、または生物によって発現されるタンパク質の全体集合です。 この化合物は、タンパク質の同定と定量、ならびにそれらの機能と構造の分析に特に役立ちます {svg_1}.
アルツハイマー病の治療
研究によると、2-アミノ-2-ブテンジアミドの誘導体が合成され、アセチル-およびブチリル-コリンエステラーゼ阻害剤としての可能性が評価されています。 これらの阻害剤は、アルツハイマー病の治療において極めて重要です。なぜなら、これらの阻害剤は脳内のアセチルコリンのレベルを高めることができ、これは認知症に苦しむ患者に有益だからです {svg_2}.
酵素阻害研究
2-アミノ-2-ブテンジアミドの誘導体は、神経伝達物質の分解に関与するコリンエステラーゼ酵素を標的にするために設計されています。 これらの酵素を阻害することにより、研究者は神経伝達の効果を研究し、神経伝達物質の調節が混乱している状態に対する治療法を開発できる可能性があります {svg_3}.
分子ドッキング
この化合物は、酵素と阻害剤の相互作用を理解するために分子ドッキング研究で使用されています。 これは、医薬品設計において特に重要です。なぜなら、医薬品が標的酵素に結合する様子を詳細に研究する必要があるため、効力と安全性が確保されるからです {svg_4}.
金属キレート研究
神経変性疾患の文脈では、金属イオンが重要な役割を果たします。 2-アミノ-2-ブテンジアミドの誘導体は、金属キレート特性について調査されており、金属イオンの不均衡が要因であるアルツハイマー病などの疾患の治療に役立つ可能性があります {svg_5}.
神経薬理学
この化合物は、酵素活性を調節する能力により、神経薬理学において貴重なツールとなっています。 これは、さまざまな物質が神経系にどのように影響するか、特に脳の化学物質を変化させて神経障害を治療できる薬剤の開発における理解に役立ちます {svg_6}.
化学合成
2-アミノ-2-ブテンジアミドは、より複雑な化学化合物の合成におけるビルディングブロックとして機能します。 その反応部位は、医薬品化学におけるさまざまな合成経路における汎用性の高い前駆体となっています {svg_7}.
将来の方向性
作用機序
Target of Action
2-Amino-2-butenediamide, also known as Aminobutenediamide, has been evaluated as an inhibitor for acetyl- and butyryl-cholinesterase . These enzymes, located in the central nervous system, are responsible for hydrolyzing the neurotransmitter acetylcholine . Therefore, the primary targets of 2-Amino-2-butenediamide are acetyl- and butyryl-cholinesterase enzymes.
Mode of Action
The compound interacts with its targets, acetyl- and butyryl-cholinesterase, by inhibiting their activity . This inhibition leads to an increase in the levels of acetylcholine, a neurotransmitter, in the central nervous system
Biochemical Pathways
The biochemical pathways affected by 2-Amino-2-butenediamide are primarily related to the metabolism of acetylcholine . By inhibiting acetyl- and butyryl-cholinesterase, the compound prevents the breakdown of acetylcholine, leading to an increase in its levels . This can affect various downstream effects related to the transmission of nerve signals.
Result of Action
The inhibition of acetyl- and butyryl-cholinesterase by 2-Amino-2-butenediamide results in increased levels of acetylcholine in the central nervous system . This can potentially enhance the transmission of nerve signals.
特性
IUPAC Name |
2-aminobut-2-enediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c5-2(4(7)9)1-3(6)8/h1H,5H2,(H2,6,8)(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYHPLMZKVZJII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)N)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695905 |
Source


|
| Record name | 2-Aminobut-2-enediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18486-76-5 |
Source


|
| Record name | 2-Aminobut-2-enediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)
![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)
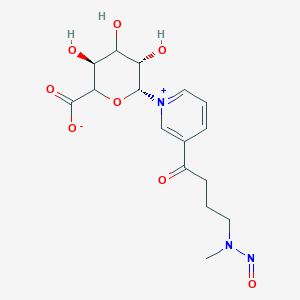

![1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B1140630.png)


![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)
